(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
CAS No.: 144878-40-0
Cat. No.: VC21086631
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144878-40-0 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |
| Standard InChI Key | LJMXXNVTJTYKRH-FNORWQNLSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
| SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid features a phenyl ring substituted with an ethoxy group at the para (4) position and a methoxy group at the meta (3) position. The phenyl ring is connected to an acrylic acid group with a trans (E) configuration across the double bond.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that influence its behavior in various reactions and applications, as summarized in Table 1.
Table 1: Physical and Chemical Properties of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
The compound's IUPAC name is (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid, with CAS numbers 144878-40-0 and 58168-81-3 reported in different sources . Its chemical structure can be represented by the following identifiers:
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InChI: InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
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InChI Key: LJMXXNVTJTYKRH-FNORWQNLSA-N
Synthesis Methods
Laboratory Synthesis
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base catalyst. This reaction follows the Knoevenagel condensation mechanism and is commonly performed under reflux conditions.
Reaction Scheme:
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4-ethoxy-3-methoxybenzaldehyde + malonic acid → (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid + CO₂ + H₂O
The reaction typically requires:
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Base catalysts such as pyridine or piperidine
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Reflux conditions
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Acidification during work-up
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Purification steps including recrystallization
Industrial Production
On an industrial scale, the production of this compound employs similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Industrial methods may incorporate:
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Continuous flow reactors
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Automated systems for improved efficiency and scalability
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Optimized purification techniques
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Controlled reaction parameters for consistent product quality
Chemical Reactivity
Oxidation Reactions
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid can undergo various oxidation reactions, primarily targeting the double bond in the acrylic acid moiety or the aromatic ring substituents. Common oxidizing agents include:
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Potassium permanganate (KMnO₄)
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Chromium trioxide (CrO₃)
These reactions can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions
The acrylic acid moiety can be reduced to form various derivatives:
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Reduction to alkanes using strong reducing agents
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Formation of corresponding alcohols under controlled reduction conditions
Common reducing agents include:
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Sodium borohydride (NaBH₄)
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Lithium aluminum hydride (LiAlH₄)
Substitution Reactions
The phenyl ring can undergo electrophilic or nucleophilic substitution reactions:
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Electrophilic substitutions typically occur with reagents like halogens (Cl₂, Br₂)
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Nucleophilic substitutions may occur with nucleophiles like NH₃ or OH⁻
The methoxy and ethoxy groups influence the electronic properties of the aromatic ring, directing the position and rate of these substitution reactions.
Biological Activities
Antimicrobial Properties
Research indicates that (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid exhibits antimicrobial activity against various bacterial strains. The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential application as an antimicrobial agent.
Anticancer Activity
Studies have demonstrated promising anticancer properties for this compound and similar cinnamic acid derivatives. The anticancer activity is particularly notable against breast cancer cell lines, including MCF-7 and MDA-MB-231.
Table 2: Anticancer Activity of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid and Related Compounds
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 33 | Induction of apoptosis |
| MDA-MB-231 | 23 | Inhibition of tubulin polymerization |
The compound appears to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory properties of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid are attributed to its ability to inhibit pro-inflammatory cytokines. This mechanism contributes to its potential therapeutic applications in inflammatory diseases.
Antioxidant Properties
Applications
Research Applications
The compound is primarily used for research purposes, particularly in studies investigating:
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Structure-activity relationships of cinnamic acid derivatives
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Development of new synthetic methodologies
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Investigation of biological pathways affected by phenolic compounds
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups and the possibility of further modifications at:
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